3-T-Butyl-5-carboxyphenylboronic acid
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Overview
Description
3-T-Butyl-5-carboxyphenylboronic acid is an organic compound belonging to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 3-T-Butyl-5-carboxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be a relatively stable and readily prepared organoboron reagent , which suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . This process is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-T-Butyl-5-carboxyphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-T-Butyl-5-carboxyphenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the replacement of a halide group with a boronic acid derivative to form biaryl compounds .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and halide substrates.
Conditions: Typically conducted in aqueous or organic solvents at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-T-Butyl-5-carboxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Carboxyphenylboronic acid
- 4-Carboxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 3-T-Butyl-5-carboxyphenylboronic acid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is essential .
Properties
IUPAC Name |
3-borono-5-tert-butylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)12(15)16/h4-6,15-16H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJCIOKGUCEOEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681598 |
Source
|
Record name | 3-Borono-5-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-55-7 |
Source
|
Record name | 3-Borono-5-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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